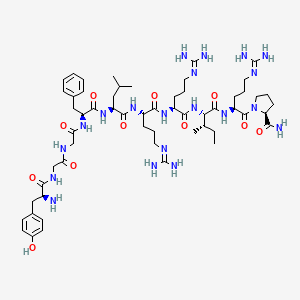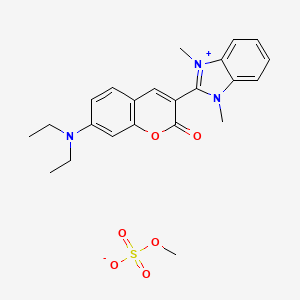
2,4-Diphenyl-1,3-oxazol-5(4h)-one
Vue d'ensemble
Description
2,4-Diphenyl-1,3-oxazol-5(4h)-one, also known as DPO, is a heterocyclic organic compound with a molecular formula of C15H11NO2. It is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform. DPO has been extensively studied for its potential applications in organic synthesis and as a fluorescent probe in biological research.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of 2,4-Diphenyl-1,3-oxazol-5(4H)-one derivatives is in corrosion inhibition. A study has demonstrated that certain derivatives, such as 4H-triazole derivatives, are effective in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These derivatives show high inhibitive efficiency, which is influenced by the type and nature of the substituents in the molecule. Their effectiveness as mixed-type inhibitors and adherence to the Langmuir isotherm model for adsorption on steel surfaces have been highlighted (Bentiss et al., 2007).
Luminescence Properties
Another area of research focuses on the luminescence properties of related compounds, such as 2,5-diphenyl-1,3-oxazole. These properties are notably influenced by medium acidity, showcasing variations in spectral parameters due to acid-base equilibria in different states. This has implications for understanding the solvation and basicity constants of these compounds (Trifonov, Rtishchev, & Ostrovskii, 1996).
Biological Evaluations
The reaction of 2-phenyl-5-(4H)-oxazolone with various compounds has been studied, leading to the creation of derivatives with potential biological relevance. This includes the investigation of active phosphacumulene and stabilized alkylidenephosphoranes towards 5-(4H)-oxazolones, resulting in new compounds with potential biological applications (Boulos, Arsanious, & Ewies, 2009).
Catalytic Activity
In the field of catalysis, studies have explored the use of oxazol-5-(4H)-one compounds. For instance, aluminum complexes of triaza framework ligands, including those derived from 2,4-diphenyl-1,3-oxazolines, have been synthesized and characterized for their catalytic activity in polymerization processes, such as the polymerization of ε-caprolactone (Bakthavachalam & Reddy, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-diphenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPPSMHUUQABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278806 | |
| Record name | 2,4-Diphenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-1,3-oxazol-5(4h)-one | |
CAS RN |
28687-81-2 | |
| Record name | 28687-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)






![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)